molecular formula C22H25N3O4 B5150137 2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide

Cat. No.: B5150137
M. Wt: 395.5 g/mol
InChI Key: BKOMVRUTDNHTGH-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a methoxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction using 2-chloroethylmorpholine and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Potassium carbonate, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its unique structural features and potential biological activity.

    Pharmacology: Studies have investigated its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)ethyl]-1,3-benzoxazole-6-carboxamide stands out due to its combination of a benzoxazole ring, methoxyphenyl group, and morpholine moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-27-18-5-2-16(3-6-18)14-21-24-19-7-4-17(15-20(19)29-21)22(26)23-8-9-25-10-12-28-13-11-25/h2-7,15H,8-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOMVRUTDNHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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